GluN2B Affinity: 2-NO₂ Derivative vs. 2-Unsubstituted Parent
In a competition radioligand binding assay using [³H]-ifenprodil at recombinant GluN1a/GluN2B receptors expressed in L(tk⁻) cells, the 2‑NO₂‑substituted benzo[7]annulen‑7‑amine scaffold (exemplified by the pyrrolidine derivative) exhibits 5‑ to 10‑fold higher GluN2B affinity than the corresponding 2‑unsubstituted ligand [1]. The most potent 2‑NO₂ analog in the series achieved a Ki of 1.6 nM, representing a >5‑fold improvement over the unsubstituted parent (Ki ≈ 18 nM) [2].
| Evidence Dimension | GluN2B binding affinity (Ki) |
|---|---|
| Target Compound Data | Ki = 1.6 nM (2-NO₂‑7‑pyrrolidinyl‑benzo[7]annulene scaffold) |
| Comparator Or Baseline | Ki ≈ 18 nM (2‑H, 7‑pyrrolidinyl‑benzo[7]annulene scaffold) |
| Quantified Difference | 5‑ to 10‑fold improvement in affinity (≈11‑fold at the Ki level) |
| Conditions | Radioligand binding assay; [³H]-ifenprodil; recombinant human GluN1a/GluN2B receptors in L(tk⁻) cell membranes |
Why This Matters
A >10‑fold affinity difference directly impacts the compound's viability as a lead scaffold and determines whether it can achieve target engagement at therapeutically relevant concentrations.
- [1] Gawaskar S, Schepmann D, Bonifazi A, Robaa D, Sippl W, Wünsch B. Bioorg Med Chem Lett. 2015;25(24):5748-5751. doi:10.1016/j.bmcl.2015.10.076 View Source
- [2] Gawaskar S, Temme L, Schreiber JA, et al. ChemMedChem. 2017;12:1212-1222. doi:10.1002/cmdc.201700311 (Table of Ki values) View Source
